Allyl prop-1-enyl disulfide
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Overview
Description
Allyl prop-1-enyl disulfide is an organosulfur compound with the molecular formula C₆H₁₀S₂. It is a volatile, pale-yellow liquid with a strong odor. This compound is found in various Allium species, such as garlic and onions, and contributes to their characteristic aroma and flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl prop-1-enyl disulfide can be synthesized through the reaction of allyl chloride with sodium disulfide under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources like garlic and onions. The extraction process includes steam distillation followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Allyl prop-1-enyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Allyl prop-1-enyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: Research has shown potential health benefits, including anticancer and antioxidant activities.
Industry: It is used in the flavor and fragrance industry due to its strong odor and characteristic aroma.
Mechanism of Action
The mechanism of action of allyl prop-1-enyl disulfide involves its interaction with cellular thiols, leading to the formation of mixed disulfides. This interaction can disrupt cellular redox balance and affect various biochemical pathways. The compound targets enzymes and proteins containing thiol groups, leading to their modification and altered activity .
Comparison with Similar Compounds
Similar Compounds
- Allyl propyl disulfide
- Dipropyl disulfide
- Diisopropyl trisulfide
- (Z)-prop-1-enyl propyl trisulfide
Uniqueness
Allyl prop-1-enyl disulfide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique combination of allyl and prop-1-enyl groups, which contribute to its specific properties and applications .
Properties
CAS No. |
122156-02-9 |
---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
(E)-1-(prop-2-enyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+ |
InChI Key |
KBXOGESWPIVMNJ-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/SSCC=C |
Canonical SMILES |
CC=CSSCC=C |
Origin of Product |
United States |
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